molecular formula C13H10ClN3O2 B2781466 N-((5-chloropyridin-2-yl)carbamoyl)benzamide CAS No. 899997-75-2

N-((5-chloropyridin-2-yl)carbamoyl)benzamide

Cat. No. B2781466
CAS RN: 899997-75-2
M. Wt: 275.69
InChI Key: AXNKJJRJLSRDLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, has been reported . The synthesis involved the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . A similar method might be applicable to the synthesis of “N-((5-chloropyridin-2-yl)carbamoyl)benzamide”. Another study reported the use of a bimetallic metal–organic framework Fe2Ni-BDC as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide .

Scientific Research Applications

Chiral Building Blocks for Pharmaceuticals

The compound has been utilized as a chiral building block in the synthesis of pharmaceuticals. Chiral compounds are essential for creating medicines that are more effective and have fewer side effects. The ability to create optically-active forms of such compounds, like 3-pyrrolidinol derivatives, is crucial in drug development .

Biological Transformation

Biological transformation using microorganisms like Aspergillus sp. has been applied to hydroxylate 1-benzoylpyrrolidine, yielding optically-active derivatives. This process is significant for the preparation of chiral alcohols, which are valuable intermediates in organic synthesis .

Chemical Synthesis Optimization

Researchers have proposed efficient synthetic processes for optically-active derivatives based on the combination of regioselective microbial hydroxylation and stereoselective enzymatic esterification. This optimization is vital for reducing the steps and costs associated with chemical synthesis .

Enantiomeric Excess Improvement

The compound serves as a starting material in processes designed to improve the enantiomeric excess (ee) of chiral substances. High ee values are desirable in pharmaceuticals to ensure the desired biological activity and reduce unwanted isomeric impurities .

Industrial Scale-up Potential

The methodologies developed using this compound have potential for scale-up in industrial settings. The ability to produce chiral compounds on a large scale is beneficial for meeting the demands of pharmaceutical production and reducing manufacturing costs .

properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNKJJRJLSRDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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